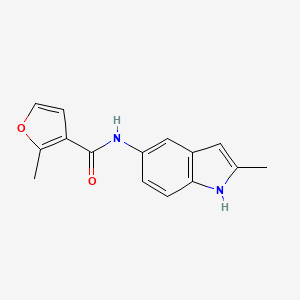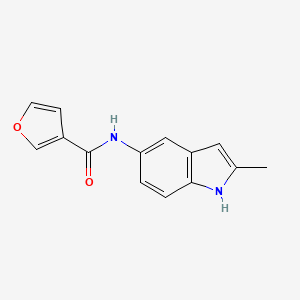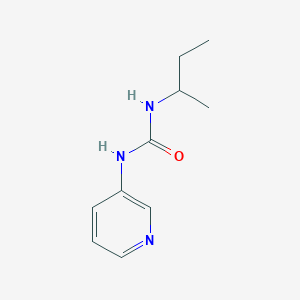
1-(3-Furanylcarbonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Furanylcarbonyl)pyrrolidine, also known as FCP, is a compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains both a pyrrolidine ring and a furan ring, making it a valuable tool in the synthesis of various organic molecules.
作用機序
The mechanism of action of 1-(3-Furanylcarbonyl)pyrrolidine is not well understood, but it is believed to act as a nucleophile in various reactions. This compound has been shown to react with a variety of electrophiles, including aldehydes, ketones, and imines. It has also been shown to react with certain proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some cytotoxic activity against cancer cells, and has been used as a building block in the synthesis of certain antitumor agents. Additionally, this compound has been shown to have some antibacterial and antifungal activity.
実験室実験の利点と制限
One advantage of using 1-(3-Furanylcarbonyl)pyrrolidine in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic molecules, as well as a ligand in catalytic reactions. Additionally, this compound has been shown to have some biological activity, making it a potentially useful tool in drug discovery. However, one limitation of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are many potential future directions for research involving 1-(3-Furanylcarbonyl)pyrrolidine. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, this compound could be used as a probe in studies of protein-ligand interactions, leading to a better understanding of the mechanisms underlying these interactions. Finally, further studies are needed to explore the potential biological activity of this compound, which could lead to the development of new drugs and therapies.
合成法
1-(3-Furanylcarbonyl)pyrrolidine can be synthesized using a variety of methods. One common method involves the reaction of furfural with pyrrolidine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product through a dehydration reaction. Another method involves the reaction of furfurylamine with a carbonyl compound, such as acetic anhydride, followed by cyclization to form the pyrrolidine ring.
科学的研究の応用
1-(3-Furanylcarbonyl)pyrrolidine has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic molecules, including drugs, natural products, and materials. This compound has also been used as a ligand in catalytic reactions, as well as a chiral auxiliary in asymmetric synthesis. Additionally, this compound has been used as a probe in studies of protein-ligand interactions, due to its ability to bind to certain proteins with high affinity.
特性
IUPAC Name |
furan-3-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(8-3-6-12-7-8)10-4-1-2-5-10/h3,6-7H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBMCTLANXCTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7503493.png)

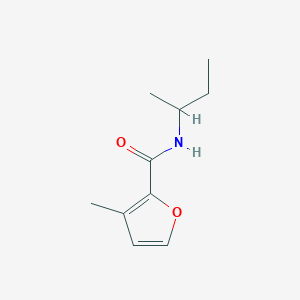
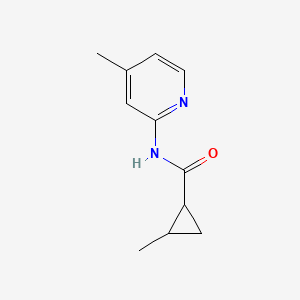


![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
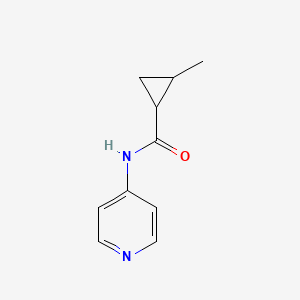
![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)
